molecular formula C39H37F12O2P B1521970 Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 1160861-60-8

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B1521970
CAS No.: 1160861-60-8
M. Wt: 796.7 g/mol
InChI Key: KYTUFIMHJNRPLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is synthesized through a series of chemical reactions involving the coupling of 3,5-bis(trifluoromethyl)phenyl groups with a biphenyl backbone. The reaction conditions typically involve the use of palladium catalysts and base reagents to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality of the final product, which is then purified and packaged for use in various applications .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37F12O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659623
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160861-60-8
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 3
Reactant of Route 3
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 4
Reactant of Route 4
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 5
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 6
Reactant of Route 6
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Customer
Q & A

Q1: How does JackiePhos contribute to the high anomeric selectivity observed in glycosyl cross-coupling reactions?

A: [] JackiePhos's steric bulk effectively shields the palladium(II) catalyst, hindering the undesired β-elimination pathway that would lead to glycal byproducts. This steric effect allows for selective transmetalation of the anomeric stannane, resulting in the high anomeric selectivities observed in glycosyl cross-coupling reactions. Computational studies using density functional theory (DFT) further support this observation, showing that smaller ligands can accommodate the formation of a palladium-fluoride complex, favoring β-elimination. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

Q2: Beyond glycosyl cross-coupling, what other applications have been explored for JackiePhos in organic synthesis?

A: [] JackiePhos has demonstrated utility in the gold-catalyzed cyclization of homopropargyl orthoesters, providing a route to diverse 2,6-dideoxy sugars. [https://www.semanticscholar.org/paper/2741d4085b421fd6e0e6107ef78e4c9a0eaf30e2] Additionally, JackiePhos enables the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes, facilitating the formation of α-arylethers without the need for oxygen-protecting groups. [https://www.semanticscholar.org/paper/7ffc38b276637a0fab0a831a95758d2ebf117979]

Q3: Are there any computational studies that provide insight into the interaction of JackiePhos with palladium and its impact on catalytic activity?

A: [] Yes, DFT calculations have been employed to investigate the mechanism of glycosyl cross-coupling reactions involving JackiePhos. These calculations suggest that transmetalation proceeds through a cyclic transition state, with the ligand's structure playing a crucial role in maintaining stereochemical integrity at the anomeric position. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

Q4: Has JackiePhos been used in the synthesis of any biologically relevant molecules?

A: [] Yes, the glycosyl cross-coupling methodology enabled by JackiePhos has proven valuable in the total synthesis of complex natural products. Researchers have successfully employed this approach for the preparation of salmochelins, a class of siderophores, and gliflozins, a group of anti-diabetic drugs. These examples highlight the potential of JackiePhos as a tool for accessing diverse and valuable chemical entities. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]

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